molecular formula C8H5N3O4 B3023444 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 83725-79-5

5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B3023444
CAS No.: 83725-79-5
M. Wt: 207.14 g/mol
InChI Key: ZJSUVFMYVANOMJ-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 83725-79-5) is a high-purity nitrophenyl-substituted 1,3,4-oxadiazole building block for research and development. This compound has a molecular formula of C8H5N3O4 and a molecular weight of 207.14 g/mol . It features an oxadiazol-2-one ring system substituted at the 5-position with a 2-nitrophenyl group, which provides a versatile scaffold for further chemical synthesis and exploration in medicinal chemistry . Researchers value this structure as a key intermediate in the synthesis of more complex molecules. The estimated density is 1.68 g/cm³, and it has a topological polar surface area (TPSA) of approximately 104.71 Ų and a calculated LogP of 1.46, indicating its potential membrane permeability . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
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Source PubChem
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InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-3-1-2-4-6(5)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUVFMYVANOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310319
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83725-79-5
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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Advanced Spectroscopic Techniques for Structural Elucidation of Oxadiazolone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. ias.ac.in

The ¹H NMR spectrum of 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one is expected to show distinct signals corresponding to the aromatic protons of the 2-nitrophenyl substituent and the proton on the oxadiazolone ring.

The four protons on the benzene (B151609) ring constitute a complex spin system due to their proximity and the influence of two electron-withdrawing groups: the nitro group and the oxadiazolone ring. These protons are anticipated to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, a consequence of the deshielding effect of the attached electronegative groups. The specific coupling patterns would likely present as a series of doublets and triplets (or more complex multiplets), reflecting ortho- and meta-couplings between adjacent protons.

The proton attached to the nitrogen at position 3 (N³-H) of the oxadiazolone ring is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration, but it would typically be found in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.5 - 8.5m (multiplet)~1.5-8.5
N³-H (Oxadiazolone ring)Variable (e.g., 9.0 - 11.0)br s (broad singlet)N/A

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

The carbons of the 1,3,4-oxadiazol-2-one ring are particularly characteristic. The carbonyl carbon (C²) is expected to resonate at a very low field, typically in the range of δ 155-165 ppm, due to the strong deshielding effect of the double-bonded oxygen. The C⁵ carbon, which is bonded to the nitrophenyl ring, would also appear significantly downfield, influenced by the adjacent heteroatoms and the aromatic system.

The six carbons of the 2-nitrophenyl ring will exhibit chemical shifts influenced by the positions of the nitro and oxadiazolone substituents. The carbon atom directly attached to the nitro group (C-NO₂) and the carbon attached to the oxadiazolone ring (C-C⁵) are expected to be the most deshielded among the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C² (C=O of oxadiazolone)155 - 165
C⁵ (C-N of oxadiazolone)145 - 155
Aromatic C-NO₂140 - 150
Aromatic C-C⁵125 - 135
Other Aromatic C-H120 - 140

To unambiguously assign the proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the sequential assignment of the protons around the phenyl ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). nih.gov It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over two or three bonds, ²JCH and ³JCH). sdsu.edu Key correlations would be expected between the aromatic protons and the C⁵ carbon of the oxadiazolone ring, confirming the attachment of the two ring systems. rsc.org Furthermore, correlations from the N³-H proton to the C² and C⁵ carbons would solidify the structure of the heterocyclic ring. researchgate.netrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound. vscht.cz

The 1,3,4-oxadiazol-2-one ring possesses several characteristic vibrational modes that can be identified in the IR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to produce a strong absorption band at a relatively high wavenumber, typically between 1760-1800 cm⁻¹. The exact position is influenced by the electronic effects of the rest of the ring. Other key vibrations include the C=N stretching of the oxadiazole ring, usually found in the 1610-1650 cm⁻¹ region, and the C-O-C stretching vibrations, which appear in the 1000-1250 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for the 1,3,4-Oxadiazol-2-one Ring.
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=O Stretch (Lactone)1760 - 1800Strong
C=N Stretch1610 - 1650Medium-Strong
Ring C-O-C Stretch1000 - 1250Medium-Strong

The nitro (NO₂) group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and characteristic absorption bands. spectroscopyonline.com It exhibits two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears as a very strong band in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹. spectroscopyonline.comesisresearch.org

Additional expected bands include the aromatic C-H stretching vibrations, which occur just above 3000 cm⁻¹, and the aromatic C=C stretching vibrations, which appear as a series of bands in the 1450-1600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound.
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Stretch3100 - 3300Medium, Broad
NO₂ Asymmetric Stretch1500 - 1570Very Strong
NO₂ Symmetric Stretch1300 - 1370Very Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the deduction of a molecule's structure through its fragmentation pattern.

In electron impact mass spectrometry (EI-MS), the primary information obtained for this compound would be the molecular ion peak (M ⁺). The nominal molecular weight of this compound is 207 g/mol . Therefore, a prominent peak at m/z 207 would be expected, confirming the molecular mass of the compound.

The fragmentation pattern provides a fingerprint of the molecule, revealing the stability of different bonds and the arrangement of atoms. For nitrophenyl-substituted oxadiazole derivatives, fragmentation is often initiated by cleavages at the bonds connecting the substituent to the heterocyclic ring and within the ring itself. Based on studies of similar structures, such as S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a predictable fragmentation pathway for this compound can be proposed. researchgate.net

Key fragmentation pathways would likely involve:

Loss of NO₂: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 161 (207 - 46).

Cleavage of the Phenyl-Oxadiazolone Bond: Scission of the bond between the 2-nitrophenyl ring and the oxadiazolone ring can occur. This could lead to the formation of a 2-nitrophenyl cation (C₆H₄NO₂⁺) at m/z 122 or a nitrophenylethynium ion after rearrangement.

Oxadiazolone Ring Fragmentation: The 1,3,4-oxadiazol-2-one ring can undergo cleavage. A common fragmentation is the loss of CO₂ from the oxadiazolone ring, which would lead to a diazirine intermediate that could further fragment.

Formation of the Benzoyl Cation: Rearrangement and cleavage could also lead to the formation of the 2-nitrobenzoyl cation at m/z 150.

A plausible fragmentation pattern is detailed in the table below, based on the analysis of related nitrophenyl oxadiazole structures.

Fragment Ion (m/z) Proposed Structure/Loss
207Molecular Ion [M]⁺
161[M - NO₂]⁺
150[O₂NC₆H₄CO]⁺ (2-nitrobenzoyl cation)
122[C₆H₄NO₂]⁺ (2-nitrophenyl cation)
104[C₆H₄CO]⁺ (Benzoyl cation after loss of NO₂)
76[C₆H₄]⁺ (Benzyne radical cation)

While low-resolution mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of the elemental composition. This is particularly important to differentiate between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

For this compound (C₈H₅N₃O₄), the calculated exact mass of the molecular ion is 207.0280. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the proposed molecular formula, confirming the presence of eight carbon atoms, five hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The use of HRMS is a standard and essential step in the characterization of newly synthesized oxadiazole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the extensive conjugation between the phenyl ring, the nitro group, and the oxadiazolone ring. The lone pairs on the oxygen and nitrogen atoms of the oxadiazolone ring can also participate in n → π* transitions, although these are typically of lower intensity.

The electronic system of the molecule involves the phenyl ring acting as a π-system, the nitro group as a strong electron-withdrawing group, and the oxadiazolone ring also possessing electron-withdrawing characteristics. This "push-pull" like system, although with two electron-withdrawing moieties, leads to intramolecular charge transfer (ICT) character in the electronic transitions. Studies on nitrophenols have shown that the main absorption bands arise from π(benzene ring) → π*(nitro group) transitions. nih.gov A similar phenomenon is expected for the title compound.

The position of the nitro group on the phenyl ring has a significant impact on the UV-Vis absorption spectrum. In the case of this compound, the nitro group is in the ortho position relative to the point of attachment to the oxadiazolone ring. This ortho-substitution can lead to steric hindrance, forcing the nitro group and/or the oxadiazolone ring to twist out of the plane of the phenyl ring.

This loss of planarity disrupts the π-conjugation between the phenyl ring and the nitro group, as well as between the phenyl ring and the oxadiazolone ring. A decrease in conjugation typically results in a hypsochromic shift (a shift to a shorter wavelength or blue shift) of the λₘₐₓ value compared to the para-substituted isomer, where conjugation is maximized. For instance, in nitrotoluenes, the ortho-isomer shows a decrease in absorption intensity due to the steric effect of the adjacent methyl group forcing the nitro group out of plane. iu.edu A similar effect is anticipated for this compound.

In contrast, a 4-nitrophenyl (para) substituted analogue would be expected to have a more planar conformation, allowing for more effective conjugation and resulting in a bathochromic shift (a shift to a longer wavelength or red shift) of the main absorption band. The meta-substituted isomer would likely have an absorption maximum at a shorter wavelength than the para-isomer due to the disruption of direct resonance between the substituents.

The expected absorption maxima for different isomers are summarized in the table below, based on general principles of UV-Vis spectroscopy and data from related nitroaromatic compounds.

Compound Expected λₘₐₓ Shift (Relative to para) Reason
5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one (para)Reference (longest wavelength)Maximum conjugation due to planarity.
This compound (ortho)Hypsochromic (Blue Shift)Steric hindrance between the nitro group and the oxadiazolone ring disrupts conjugation. iu.edu
5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one (meta)Hypsochromic (Blue Shift)Lack of direct resonance (conjugation) between the nitro group and the oxadiazolone ring through the phenyl ring.

No Specific Computational Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific computational or quantum chemical investigations solely focused on the compound This compound were identified. While a significant body of research exists for the broader class of 1,3,4-oxadiazole (B1194373) derivatives, data pertaining to the precise molecular and electronic structure, frontier molecular orbitals, charge distribution, chemical reactivity descriptors, and molecular dynamics of this specific molecule is not available in the public domain.

The absence of dedicated studies on this compound prevents the generation of a detailed and scientifically accurate article adhering to the requested outline. The creation of such an article would necessitate access to specific research findings and data from Density Functional Theory (DFT) studies, ab initio and semi-empirical calculations, and Molecular Dynamics (MD) simulations, none of which appear to have been published for this particular compound.

General computational methodologies are frequently applied to various 1,3,4-oxadiazole derivatives to explore their potential applications in medicinal chemistry and materials science. These studies typically involve:

Density Functional Theory (DFT) Studies: Used to optimize molecular geometry, analyze the electronic structure, and calculate properties like Frontier Molecular Orbitals (HOMO-LUMO gaps), which are crucial for understanding chemical reactivity and stability.

Charge Distribution and Electrostatic Potential Maps: These analyses help in identifying the electron-rich and electron-poor regions of a molecule, providing insights into its intermolecular interactions.

Chemical Reactivity Descriptors: Parameters such as hardness, softness, and electronegativity are calculated to predict the reactive behavior of the molecule.

Molecular Dynamics (MD) Simulations: Employed to study the dynamic behavior of the molecule over time, providing information about its conformational flexibility and interactions with its environment.

However, without specific calculations performed on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of computational studies on this specific compound are needed to provide the data necessary to fulfill such a request.

Computational and Quantum Chemical Investigations of 5 2 Nitrophenyl 3h 1,3,4 Oxadiazol 2 One

Molecular Dynamics (MD) Simulations

Conformational Stability and Dynamics in Solvation Environments

Computational methods such as Density Functional Theory (DFT) are instrumental in identifying the most stable conformers. mdpi.comdergipark.org.tr By calculating the potential energy surface as a function of the dihedral angle between the two rings, energy minima corresponding to stable conformations can be located. It is anticipated that the most stable conformation will involve a non-planar arrangement to minimize steric hindrance between the ortho-nitro group and the oxadiazolone ring.

The dynamics of this compound in different solvation environments can be investigated using molecular dynamics (MD) simulations. nih.govdntb.gov.ua These simulations model the movement of the solute and solvent molecules over time, providing insights into how the solvent affects conformational preferences. In polar solvents, solvent molecules can form specific interactions, such as hydrogen bonds with the nitro group or the carbonyl oxygen, which can influence the rotational barrier and the population of different conformers. The stability and reactivity of the compound can be further analyzed in both gaseous and solvent phases using DFT calculations. mdpi.com

Table 1: Key Torsional Angles and Conformational Data

ParameterDescriptionTypical Computational MethodExpected Outcome
Dihedral Angle (Phenyl-Oxadiazolone)The angle defining the rotation of the phenyl ring relative to the oxadiazolone ring.DFT Potential Energy ScanIdentification of one or more low-energy, non-planar conformations.
Solvation Free EnergyThe energy change associated with transferring the molecule from a vacuum to a solvent.MD Simulations with Free Energy CalculationsLower solvation free energy in polar solvents, indicating favorable interactions.
Conformational TransitionsThe process of changing from one stable conformation to another.MD SimulationsObservation of rotational dynamics and the timescale of conformational changes in solution.

Intermolecular Interactions and Aggregation Behavior

The potential for 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one to engage in various intermolecular interactions is crucial for understanding its solid-state packing, solubility, and interactions with biological macromolecules. The aromatic nature of both the phenyl and oxadiazole rings suggests the possibility of π-π stacking interactions. nih.govresearchgate.net These interactions, where the electron clouds of the aromatic rings overlap, can play a significant role in the aggregation and crystal packing of the molecule.

Hydrogen bonding is another critical intermolecular force. While the parent 3H-1,3,4-oxadiazol-2-one has a proton on the nitrogen that can act as a hydrogen bond donor, the primary hydrogen bond acceptors in this molecule are the oxygen atoms of the nitro group and the carbonyl group of the oxadiazolone ring. nih.gov In the crystalline state, these interactions can lead to the formation of well-defined supramolecular structures. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. nih.gov

The aggregation behavior in solution will be influenced by a balance of these interactions and the interactions with the solvent. In non-polar solvents, π-π stacking and other non-covalent interactions may promote self-assembly, whereas in polar solvents, strong solute-solvent interactions may disrupt aggregation.

Table 2: Potential Intermolecular Interactions

Interaction TypeParticipating MoietiesSignificance
π-π StackingPhenyl ring, Oxadiazole ringContributes to crystal packing and potential self-assembly. nih.govresearchgate.net
Hydrogen BondingNitro group oxygens, Carbonyl oxygen (as acceptors)Directs molecular recognition and crystal structure formation.
Dipole-Dipole InteractionsPolar groups (nitro, carbonyl)Influences molecular orientation and bulk properties.
van der Waals ForcesEntire moleculeGeneral attractive forces contributing to overall cohesion.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijrpc.com This allows for the prediction of the activity of new, unsynthesized molecules. For a compound like this compound, QSAR models can be developed to predict its potential efficacy against various biological targets.

Computational Parameters for Activity Prediction

The development of a robust QSAR model relies on the calculation of molecular descriptors that quantify various aspects of the molecule's structure. laccei.org These descriptors can be broadly categorized as 1D, 2D, or 3D.

1D Descriptors: These include basic molecular properties like molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric, electronic, and thermodynamic properties.

For 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), specific field-based descriptors are used. nih.govsrce.hrresearchgate.netresearchgate.net These include:

Steric Fields: Represent the shape of the molecule.

Electrostatic Fields: Represent the distribution of charge in the molecule.

Hydrophobic Fields: Represent the lipophilicity of different regions of the molecule.

Hydrogen Bond Donor/Acceptor Fields: Represent the potential for hydrogen bonding.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. researchgate.netresearchgate.net

Table 3: Common Descriptors in QSAR Modeling

Descriptor ClassExamplesInformation Encoded
PhysicochemicalLogP, Molar RefractivityHydrophobicity, Bulkiness
ElectronicDipole Moment, HOMO/LUMO energiesCharge distribution, Reactivity
TopologicalWiener Index, Kier-Hall IndicesMolecular branching and connectivity
3D-QSAR FieldsSteric, Electrostatic, Hydrophobic3D shape, Charge, and Lipophilicity distribution

Ligand-Based and Structure-Based QSAR Approaches

QSAR models can be developed using two main approaches: ligand-based and structure-based.

Ligand-Based QSAR: This approach is used when the 3D structure of the biological target (e.g., an enzyme or receptor) is unknown. researchgate.net The models are built based on a series of molecules with known activities against the target. The underlying assumption is that molecules with similar structures will have similar activities. 3D-QSAR methods like CoMFA and CoMSIA are classic examples of ligand-based approaches. nih.gov These methods involve aligning a set of active molecules and then deriving a 3D quantitative relationship between their properties and their biological activities.

Structure-Based QSAR: This approach is employed when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key component of structure-based QSAR. nih.gov In this method, the ligand (in this case, this compound) is computationally placed into the binding site of the target protein. The binding affinity and interaction energies calculated from docking can then be used as descriptors in a QSAR model. This approach provides a more direct understanding of the interactions between the ligand and its target. nih.gov Field-based 3D-QSAR models can also be developed from the docked conformations of a series of ligands. nih.gov

Both approaches have their strengths and are powerful tools in the drug discovery process. The choice of which method to use depends on the available information about the biological system under investigation.

Table 4: Comparison of Ligand-Based and Structure-Based QSAR

FeatureLigand-Based QSARStructure-Based QSAR
Requirement A set of ligands with known biological activities.3D structure of the biological target.
Methodology Molecular alignment, calculation of molecular fields (e.g., CoMFA, CoMSIA).Molecular docking, calculation of interaction energies.
Information Gained Pharmacophore identification, structure-activity relationships.Understanding of ligand-target interactions, binding mode prediction.
Applicability When the target structure is unknown.When the target structure is known.

Chemical Reactivity and Reaction Mechanism Studies of Oxadiazolones with Nitrophenyl Moieties

Reactivity of the 1,3,4-Oxadiazol-2-one Ring System

The 1,3,4-oxadiazole (B1194373) ring is a five-membered, aromatic heterocycle characterized by its thermal stability. nih.gov However, the inclusion of a carbonyl group at the 2-position to form the 1,3,4-oxadiazol-2-one system introduces unique reactive sites that are susceptible to both nucleophilic and electrophilic attacks, as well as various ring transformation reactions.

Electrophilic and Nucleophilic Attack Sites

The electron distribution within the 1,3,4-oxadiazol-2-one ring is significantly influenced by the high electronegativity of the two nitrogen atoms and the two oxygen atoms (one in the ring and one in the carbonyl group). This creates a generally electron-deficient ring system.

Electrophilic Attack : Due to the reduced electron density, electrophilic substitution on the carbon atoms of the oxadiazole ring is exceptionally difficult. Instead, electrophilic attacks are more likely to occur at the ring's nitrogen atoms, particularly if the ring bears electron-donating substituents.

Nucleophilic Attack : The ring system presents two primary electrophilic centers that are susceptible to nucleophilic attack:

C2 Carbon : The carbonyl carbon is the most significant site for nucleophilic attack. The polarization of the C=O bond, combined with the inductive effect of the adjacent ring oxygen and nitrogen atoms, makes this carbon highly electrophilic.

C5 Carbon : The carbon atom attached to the 2-nitrophenyl group is another potential site for nucleophilic attack, although it is generally less reactive than the C2 carbonyl carbon.

The general reactivity towards nucleophiles is a key feature of this ring system, often leading to ring-opening or transformation reactions.

Ring Opening and Rearrangement Mechanisms

The reaction of 1,3,4-oxadiazol-2-ones with nucleophiles frequently proceeds via an initial attack on the C2 carbonyl carbon, which can lead to the cleavage of the heterocyclic ring. This reactivity allows for the transformation of the oxadiazolone ring into other heterocyclic systems.

One prominent example is the reaction with nitrogen nucleophiles, such as hydrazine (B178648). Studies on related 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones have shown that they undergo a ring transformation when treated with hydrazine hydrate. researchgate.net This reaction proceeds through a proposed mechanism involving nucleophilic attack of the hydrazine at the C2 carbonyl, followed by ring opening and subsequent intramolecular cyclization to form a more stable 4-amino-1,2,4-triazol-3-one ring. researchgate.net This demonstrates the utility of the oxadiazol-2-one ring as a precursor for other important heterocyclic scaffolds.

Table 1: Ring Transformation of 1,3,4-Oxadiazolin-2-one Derivatives with Hydrazine

ReactantReagentProductReaction Type
3-Aryl-5-methyl-1,3,4-oxadiazolin-2-oneHydrazine Hydrate4-Amino-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-oneRing Conversion / Rearrangement

Data synthesized from research on related oxadiazolinone compounds. researchgate.net

Hydrolysis and Thermolysis Pathways

The stability of the 1,3,4-oxadiazol-2-one ring is influenced by its substituents and the reaction conditions. While generally stable, the ring can undergo cleavage under hydrolytic or thermal stress.

Hydrolysis : The carbonyl group in the oxadiazol-2-one ring makes it susceptible to hydrolysis, particularly under acidic or basic conditions, although specific data on the hydrolysis of 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one is not readily available. By analogy with other cyclic esters (lactones), hydrolysis would be expected to cleave the C2-O1 bond, leading to a ring-opened carboxylic acid derivative.

Thermolysis : The 1,3,4-oxadiazole ring is known to be thermally stable. nih.gov The first synthesis of the parent 1,3,4-oxadiazole was achieved through the thermolysis of ethyl (E)-N-formylformohydrazonate. nih.gov The stability is enhanced by aryl substituents, suggesting that this compound would possess considerable thermal stability, decomposing only at high temperatures.

Reactivity of the 2-Nitrophenyl Group

Influence of Nitro Group on Aromatic Ring Reactivity

The nitro group profoundly affects the reactivity of the phenyl ring to which it is attached.

Electrophilic Aromatic Substitution : As a powerful deactivating group, the nitro group withdraws electron density from the aromatic ring, making it much less reactive towards electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any electrophilic attack that does occur is directed to the meta position (relative to the nitro group).

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at the C2' position would activate the C1' (the carbon attached to the oxadiazole ring) and C3' positions for attack by strong nucleophiles.

Furthermore, the presence of a nitro group ortho to a side chain can lead to intramolecular cyclization reactions, where the nitro group itself acts as an internal electrophile or participates in the reaction following its reduction. researchgate.net

Reduction Reactions of the Nitro Group

The reduction of the nitro group is one of the most significant reactions for nitroaromatic compounds, providing a pathway to various other functional groups, most notably amines. The selective reduction of the nitro group without affecting the oxadiazolone ring is a key synthetic consideration. A variety of reagents can be employed to achieve this transformation under different conditions. jsynthchem.com

Reduction to Amines : The complete reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using several methods:

Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal-Acid Systems : Classic methods include the use of metals like iron, tin, or zinc in the presence of a strong acid like HCl.

Transfer Hydrogenation : Reagents like hydrazine in combination with a catalyst can be used. Hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to be effective for the selective reduction of nitro groups at room temperature. researchgate.net

Borohydride (B1222165) Systems : Sodium borohydride (NaBH₄) on its own is generally not strong enough to reduce nitroarenes, but its reactivity can be enhanced by the addition of transition metal complexes, such as Ni(PPh₃)₄, allowing for reduction to amines in ethanol. jsynthchem.com

Partial Reduction : Under controlled conditions, the nitro group can be partially reduced to yield intermediate oxidation states:

Hydroxylamines : Can be formed using reagents like zinc dust with ammonium (B1175870) chloride.

Nitroso Compounds : Can be formed as intermediates during the reduction process.

The choice of reducing agent is critical for chemoselectivity, ensuring that only the nitro group is reduced while the potentially sensitive oxadiazolone ring remains intact.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemProductTypical ConditionsSelectivity Notes
H₂, Pd/CAmineHydrogen atmosphere, various solvents (e.g., EtOH, EtOAc)Highly efficient; may affect other reducible groups.
Fe, HClAmineAqueous acidic solution, heatingClassic method; requires acidic conditions.
NaBH₄ / Ni(PPh₃)₄AmineEthanol, Room TemperatureEnhances reactivity of NaBH₄ for selective nitro reduction. jsynthchem.com
Hydrazine Glyoxylate, Zn powderAmineRoom TemperatureReported to be highly selective for nitro groups. researchgate.net
Zn, NH₄ClHydroxylamineAqueous solutionAllows for partial reduction.

This table summarizes general methods for nitro group reduction and may require optimization for the specific substrate. jsynthchem.comresearchgate.net

The search yielded general information on the synthesis and biological activities of various nitrophenyl-substituted oxadiazoles (B1248032). Some studies discuss the theoretical effects of an ortho-nitro group on the reactivity of other classes of aromatic compounds, and others touch upon intramolecular interactions in simpler molecules like ortho-nitroaniline. However, no dedicated research was found that investigates the specific chemical reactivity, the role of intramolecular interactions in directing reactivity, substituent effects on reaction pathways, or computational mechanistic studies for this compound.

The strict constraints of the request, which require focusing solely on this specific compound and the provided outline, cannot be met without dedicated scientific literature on the subject. To generate the requested article would require speculation and extrapolation from related compounds, which would violate the core instruction to provide scientifically accurate and specific information.

Therefore, this response cannot provide the requested article due to the absence of specific research data on the chemical reactivity and reaction mechanism of this compound.

Molecular Recognition and Supramolecular Assembly Principles

Fundamentals of Molecular Recognition in Chemical Systems

Molecular recognition is the specific, non-covalent binding between two or more molecules. wikipedia.orgnumberanalytics.com This process is fundamental to numerous biological processes, including enzyme-substrate interactions and DNA-protein recognition, and is a cornerstone of supramolecular chemistry. fortunejournals.comtaylorfrancis.com The principle was famously conceptualized by Hermann Emil Fischer in 1894 as a "lock and key" mechanism, where a "guest" molecule fits into a structurally complementary "host" molecule. wikipedia.orgfortunejournals.com

The stability and specificity of these interactions are not governed by strong covalent bonds but by a combination of weaker, reversible non-covalent forces. wikipedia.orgnumberanalytics.com These forces include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic (dipole-dipole, ion-dipole) interactions. wikipedia.orgrsc.org The collective effect of these weaker interactions dictates the formation of stable, well-defined supramolecular assemblies. rsc.org In essence, molecular recognition is the algorithm that directs how individual molecules build larger, ordered structures through self-assembly. researchgate.net

Role of 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one as a Recognition Moiety

The structure of this compound contains several key features that enable it to act as a recognition moiety. The 1,3,4-oxadiazole (B1194373) ring, the nitrophenyl group, and the oxadiazolone oxygen and nitrogen atoms can all participate in various non-covalent interactions, making the molecule a versatile building block in supramolecular chemistry. rsc.org

The functional groups within this compound facilitate a range of non-covalent interactions crucial for molecular recognition.

Hydrogen Bonding: The nitrogen atoms within the 1,3,4-oxadiazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.gov The NH group in the 3H-1,3,4-oxadiazol-2-one ring can act as a hydrogen bond donor. These interactions are critical in stabilizing crystal structures and in binding to biological targets like proteins. rsc.orgrsc.org

π-Stacking: Both the phenyl ring and the 1,3,4-oxadiazole ring are π-systems. These aromatic structures can engage in π-π stacking interactions, a significant force in the organization of molecules in the solid state and in solution. rsc.orgmdpi.com The interaction between the electron-deficient nitrophenyl ring and other electron-rich aromatic systems can be particularly favorable, contributing to the formation of stable complexes. unito.it

Table 1: Potential Non-Covalent Interactions of this compound

Interaction Type Participating Functional Groups Role in Recognition
Hydrogen Bonding Oxadiazole N-atoms, Nitro O-atoms (Acceptors); Oxadiazolone N-H (Donor) Directional binding, specificity
π-Stacking Nitrophenyl ring, 1,3,4-Oxadiazole ring Stabilization of assemblies, complex formation
Dipole-Dipole Nitro group, Oxadiazole ring Electrostatic attraction, structural organization

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. fortunejournals.com The 1,3,4-oxadiazole scaffold is a common component in molecules designed for such purposes. nih.gov Due to its ability to form multiple non-covalent interactions, this compound could potentially act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. The specificity of this binding would be determined by the complementarity in size, shape, and chemical properties between the host and the guest. fortunejournals.com Conversely, molecules incorporating this oxadiazole moiety can be designed as part of larger host systems for recognizing specific guests, such as metal ions or small organic molecules. mdpi.com

Theoretical Studies of Intermolecular Interactions

Computational methods are invaluable for understanding and predicting the non-covalent interactions that drive molecular recognition. Techniques like molecular docking and interaction fingerprint analysis provide detailed insights at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov Studies on various 1,3,4-oxadiazole derivatives have successfully used docking to elucidate their binding modes with biological targets. nih.govnih.gov

For this compound, a docking simulation would involve placing the molecule into the active site of a target protein. The simulation calculates the binding energy for numerous possible poses, with lower energy scores indicating more favorable interactions. researchgate.net Research on similar compounds shows that the nitrogen atoms of the oxadiazole ring often form key hydrogen bonds with amino acid residues like methionine, while the phenyl ring engages in hydrophobic or π-stacking interactions within the binding pocket. nih.gov

Table 2: Illustrative Docking Results for a 1,3,4-Oxadiazole Derivative

Compound Target Protein (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Compound IIe EGFR Tyrosine Kinase (1M17) -7.89 Gln767, Met769, Thr766 Hydrogen Bonding
Compound IIa EGFR Tyrosine Kinase (1M17) -7.57 Met769 Hydrogen Bonding
Compound IIb EGFR Tyrosine Kinase (1M17) -7.21 Met769 Hydrogen Bonding

Data is illustrative and based on findings for related oxadiazole compounds, not the specific subject of this article. nih.gov

Protein-Ligand Interaction Fingerprints (PLIF) are a method to summarize and compare the complex 3D interactions from docking or molecular dynamics simulations into a simple binary string or fingerprint. mdpi.comnih.gov Each bit in the fingerprint represents the presence or absence of a specific interaction with a particular amino acid residue (e.g., hydrogen bond with Serine 241, hydrophobic contact with Leucine 70). mdpi.comresearchgate.net

This technique is highly effective for post-processing docking results. mdpi.com By converting interaction patterns into fingerprints, researchers can rapidly screen thousands of docking poses, cluster them by binding mode, and identify which interactions are most critical for binding affinity. researchgate.net For a series of compounds containing the this compound scaffold, PLIF analysis could reveal common binding motifs and highlight how subtle chemical modifications affect interactions with the target protein, guiding further drug design efforts. mdpi.com ProLIF is a modern software tool designed to generate such interaction fingerprints from various simulation data. github.com

Design Principles for Self-Assembly and Ordered Structures

The design of self-assembling systems based on this compound and related molecules relies on the strategic manipulation of non-covalent interactions to achieve desired supramolecular architectures. The inherent structural features of this compound, namely the 1,3,4-oxadiazolone core and the ortho-substituted nitrophenyl ring, offer several handles for controlling the assembly process.

The 1,3,4-oxadiazole moiety is a key player in directing self-assembly. It can act as a hydrogen bond acceptor, and its planar nature facilitates π-π stacking interactions. mdpi.comrsc.org The nitrogen and oxygen atoms of the oxadiazole ring are potential sites for hydrogen bonding with suitable donor molecules. rsc.org Furthermore, the π-system of the oxadiazole ring can engage in stacking interactions with other aromatic systems, including adjacent oxadiazole or phenyl rings. mdpi.com

Intermolecular interactions involving nitro groups are a significant factor in the crystal engineering of nitroaromatic compounds. researchgate.net These can include C-H···O hydrogen bonds where the nitro oxygen acts as an acceptor. researchgate.net The potential for the nitro group to form bonding interactions with aromatic rings can also be stronger than typical stacking interactions. researchgate.net

The principles for designing self-assembling structures with short-range interactions emphasize the importance of having multiple, specific interaction sites to ensure high fidelity in the assembly process. nih.govharvard.edu For molecules like this compound, the combination of potential hydrogen bonding sites and π-stacking surfaces allows for the creation of complex and well-defined supramolecular architectures. By modifying the substituents on the phenyl ring, it is possible to tune the electronic properties and steric profile of the molecule, thereby directing the self-assembly towards specific outcomes, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks.

Detailed research on related 1,3,4-oxadiazole derivatives has provided insights into the energetic contributions of various non-covalent interactions. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to quantify the strength of interactions like C-H···N and C-H···π bonds, which are crucial for the stabilization of the crystal packing. rsc.org For instance, in some 1,3,4-oxadiazole derivatives, C-H···N and C-H···π interactions have been identified as the most significant contributors to the stability of the crystal lattice. rsc.org

The following table presents representative crystallographic data for a related 1,3,4-oxadiazole compound, illustrating the typical geometric parameters that define the molecular and supramolecular structure. While this data is not for this compound itself, it provides a valuable reference for the types of structural motifs that can be expected.

Representative Crystallographic Data for a 1,3,4-Oxadiazole Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.9255(5)
b (Å)17.2482(12)
c (Å)13.5773(8)
β (°)95.171(6)
Volume (Å3)2081.7(2)

Data for N-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, a structurally related compound.

The design principles for self-assembly are further informed by the analysis of intermolecular contacts in the crystal structures of analogous compounds. The table below summarizes key intermolecular interactions observed in a related nitrophenyl derivative, highlighting the distances and types of contacts that stabilize the supramolecular assembly.

Key Intermolecular Interactions in a Related Nitrophenyl Hydrazide Derivative
Interaction TypeDistance (Å)
π-π stacking (benzoyl rings)3.018
π-π stacking (aryl rings)3.408
Intramolecular Hydrogen Bond1.938 - 2.478
Intermolecular Hydrogen Bond1.938 - 2.478

Data for N′-(4-methyl-2-nitrophenyl)benzohydrazide. mdpi.com

By understanding these fundamental principles of molecular recognition and self-assembly, it becomes feasible to design and synthesize novel materials based on the this compound scaffold with tailored solid-state structures and properties.

Advanced Applications in Chemical Science and Technology

Chemosensor Design and Mechanism

The 1,3,4-oxadiazole (B1194373) scaffold is a known component in the design of fluorescent chemosensors. mdpi.comnih.gov These sensors operate through various mechanisms to detect specific ions or molecules. However, no studies were identified that specifically employed 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one for this purpose.

Metal-Ion Sensing Mechanisms (e.g., PET, ESIPT, Complex Formation)

General research into other oxadiazole derivatives indicates their capability to act as sensors for metal ions like Ni(II) through complex formation, leading to observable changes in their spectroscopic properties. nih.gov The fluorescence of some sensor molecules can be quenched or enhanced upon binding with metal ions, a process sometimes governed by Photoinduced Electron Transfer (PET). While these mechanisms are established for the broader class of compounds, their applicability to this compound has not been documented. Similarly, Excited-State Intramolecular Proton Transfer (ESIPT) is another photophysical process exploited in fluorescent probes, but its occurrence in this specific compound is not reported in the available literature.

Fluorescence-Based Sensing Strategies

Fluorescence spectroscopy is a primary technique for evaluating the sensing capabilities of chemical compounds. nih.gov Oxadiazole derivatives are often investigated for their fluorescent properties, which can be modulated by the presence of analytes. mdpi.com For instance, other heterocyclic compounds are used in "turn-on" or "turn-off" fluorescent probes for various ions and molecules. rsc.orgrsc.org Despite the known fluorescence potential of the oxadiazole ring system, there is no specific data on the fluorescence characteristics or sensing strategies involving this compound.

Material Science Applications

The structural and electronic properties of 1,3,4-oxadiazoles have made them attractive candidates for applications in material science.

Development of Heat-Resistant Polymers

The thermal stability of heterocyclic rings like oxadiazole can be exploited in the development of heat-resistant polymers. This is a recognized application area for the oxadiazole class in general, but research specifically detailing the synthesis or characterization of polymers derived from this compound for this purpose could not be located.

Catalysis and Reaction Modulators

While the synthesis of 1,3,4-oxadiazole derivatives often involves various catalysts, the use of these compounds as catalysts or reaction modulators themselves is a distinct area of research. nih.govnih.gov The current scientific literature does not provide any evidence or investigation into the potential catalytic or reaction-modulating activities of this compound.

Theoretical Contributions to Drug Design Scaffolds

The compound this compound represents a significant scaffold in the theoretical and computational design of novel therapeutic agents. The inherent structural features of the 1,3,4-oxadiazol-2-one core, coupled with the electronic properties of the 2-nitrophenyl substituent, make it a versatile template for the development of inhibitors for various biological targets. Computational chemistry and molecular modeling have been instrumental in elucidating the potential of this scaffold, guiding the synthesis of new derivatives with enhanced biological activities.

The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, which can improve pharmacokinetic properties such as oral bioavailability. semanticscholar.org This characteristic is a key consideration in theoretical drug design, as it allows for the modification of known active compounds to overcome limitations in their drug-like properties. The 1,3,4-oxadiazol-2-one moiety, in particular, has garnered attention in the design of inhibitors for enzymes like fatty acid amide hydrolase (FAAH). mdpi.com

Theoretical studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, have been applied to derivatives of the 1,3,4-oxadiazol-2-one scaffold. mdpi.com These computational methods help to understand the structure-activity relationships (SAR) that govern the biological activity of these compounds. For instance, docking-based 3D-QSAR studies on a series of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors have provided valuable insights into the structural requirements for potent inhibition. mdpi.com The models generated from these studies highlight the importance of the steric and electrostatic fields around the scaffold, guiding the rational design of new, more effective inhibitors. mdpi.com

The analysis of these models reveals that the electronegative nature of the 1,3,4-oxadiazol-2-one ring is crucial for its interaction with the enzymatic binding site. mdpi.com Furthermore, the contour maps from these studies can indicate regions where hydrogen bond donors or acceptors would be favorable, providing a roadmap for the structural modification of the lead compound. mdpi.com

A concrete example of the application of this scaffold in drug design is the development of novel anticancer agents. For instance, a derivative, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole, has been investigated as a potent inhibitor of thymidylate synthase, a key enzyme in cancer proliferation. nih.gov This compound demonstrated significant activity against various cancer cell lines, including breast, stomach, and liver cancer. nih.gov The design of such molecules is often guided by molecular docking studies that predict the binding mode and affinity of the compound to its target protein.

The theoretical contributions of the this compound scaffold are thus multifaceted. It serves as a foundational structure upon which new therapeutic agents can be designed, and computational tools are essential in unlocking its full potential by predicting and explaining its interactions with biological targets.

Interactive Data Table: Computational Study Parameters for 1,3,4-Oxadiazol-2-one Derivatives

Model TypeStatistical ParameterValueReference
CoMFA0.61 mdpi.com
CoMFA0.98 mdpi.com
CoMSIA0.64 mdpi.com
CoMSIA0.93 mdpi.com

Interactive Data Table: Anticancer Activity of a 5-(2-nitrophenyl)-1,3,4-oxadiazole Derivative

CompoundCancer Cell LineIC₅₀ (μM)Standard Drug (5-fluorouracil) IC₅₀ (μM)Reference
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleBreast (MCF-7)0.7 ± 0.222.8 ± 1.2 nih.gov
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleStomach (SGC-7901)30.0 ± 1.228.9 ± 2.2 nih.gov
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleLiver (HepG2)18.3 ± 1.416.7 ± 1.5 nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The application of microwave-assisted organic synthesis (MAOS) presents a promising avenue for dramatically reducing reaction times and potentially improving product yields. acs.org Furthermore, the development of solid-phase synthesis methodologies could facilitate the creation of libraries of related compounds for high-throughput screening. researchgate.net Exploring green chemistry principles, such as the use of recyclable catalysts like HClO4-SiO2 and solvent-free reaction conditions, will be crucial for developing environmentally benign synthetic protocols. researchgate.net

Future synthetic explorations could focus on novel cyclization agents and reaction conditions as summarized in the table below.

ApproachPotential AdvantageKey Reagents/Conditions to Explore
One-Pot Synthesis Reduced reaction time, simplified purification, higher overall yield.Burgess reagent, HATU, N-Isocyanoiminotriphenylphosphorane (NIITP). nih.govopenmedicinalchemistryjournal.com
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, precise temperature control. acs.orgPolymer-supported reagents, various solvents and coupling agents. acs.org
Green Chemistry Approaches Environmentally friendly, reduced waste, catalyst recyclability.Heterogeneous catalysts (e.g., HClO4-SiO2), solvent-free conditions, iodine-mediated oxidative cyclization. researchgate.netjchemrev.com
Flow Chemistry Scalability, improved safety, precise control over reaction parameters.Microreactor technology, continuous processing.

Advanced Spectroscopic and Crystallographic Studies for High-Resolution Structural Data

A detailed understanding of the three-dimensional structure of 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one is fundamental to predicting its reactivity and interaction with other molecules. While standard characterization techniques such as IR, NMR, and mass spectrometry are routine nih.gov, future work should aim to obtain high-resolution structural data.

Single-crystal X-ray diffraction analysis is paramount. Such studies would provide precise data on bond lengths, bond angles, and the conformation of the molecule. This information is critical for understanding the planarity of the ring systems and the orientation of the nitro group relative to the oxadiazolone core. For instance, crystallographic studies on the related compound, N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, revealed an orthorhombic crystal system and detailed the hydrogen bonding network, providing a template for what could be explored. researchgate.net

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can further elucidate the compound's structure in solution. Computational methods, specifically Density Functional Theory (DFT), can be used in concert with experimental data to calculate the optimized molecular geometry, electronic structure, and vibrational frequencies, offering deeper insight into the molecule's properties. nih.gov

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools offer powerful predictive capabilities. Future research should leverage AI/ML for several key applications:

Predictive Synthesis: ML models can be trained on existing reaction databases to predict the optimal reaction conditions, catalysts, and reagents to synthesize the target compound and its derivatives with the highest possible yield and purity.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the physicochemical and biological properties of novel derivatives before they are synthesized. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics.

Drug Discovery: AI-driven platforms can perform large-scale virtual screening and molecular docking studies to identify potential biological targets, such as enzymes or receptors, with which derivatives of the parent compound might interact. nih.govumsha.ac.irmdpi.com This can significantly accelerate the early stages of drug discovery.

Investigation of Supramolecular Architectures and Functional Materials

The planar, aromatic nature of the 1,3,4-oxadiazole (B1194373) ring, combined with the potential for intermolecular interactions involving the nitro group and the oxadiazolone carbonyl, makes this compound an excellent candidate for developing novel supramolecular assemblies and functional materials. lifechemicals.com

Future research should investigate the self-assembly properties of this molecule and its derivatives. By modifying substituents on the phenyl ring, it may be possible to control the formation of specific supramolecular structures, such as liquid crystals, gels, or crystalline co-polymers, through hydrogen bonding and π-π stacking interactions.

Furthermore, the 1,3,4-oxadiazole moiety is known for its electron-transporting properties. lifechemicals.com This opens an avenue for designing and synthesizing polymers and dendrimers incorporating the this compound unit for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or as components in heat-resistant polymers. lifechemicals.com

Exploration of Chemical Reactions and Transformations for Diverse Derivatives

The chemical structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with potentially new properties. Future research should systematically explore the reactivity of this scaffold.

Key areas for investigation include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then serve as a handle for a wide range of subsequent reactions, including amide bond formation, diazotization, and the synthesis of new heterocyclic rings.

Electrophilic Aromatic Substitution: The nitrophenyl ring can be subjected to electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation), although the existing nitro group will act as a deactivating meta-director.

Nucleophilic Substitution on the Oxadiazolone Ring: Investigating the reactivity of the oxadiazolone ring itself towards nucleophiles could lead to ring-opening reactions or the synthesis of other heterocyclic systems.

S-alkylation of Thiol Derivatives: A common transformation for related 1,3,4-oxadiazoles involves conversion to the corresponding 2-thiol, followed by reaction with various electrophiles to produce a range of S-substituted derivatives. researchgate.netuobaghdad.edu.iqresearchgate.net

These transformations would yield a portfolio of novel compounds for further investigation as functional materials or biologically active agents.

Targeted Synthesis for Specific Molecular Recognition Events

The design and synthesis of molecules capable of specific molecular recognition is a cornerstone of modern chemistry. The rigid framework of the 1,3,4-oxadiazol-2-one core makes it an attractive scaffold for creating molecules that can selectively bind to specific ions, neutral molecules, or biological macromolecules.

Future research should focus on the targeted synthesis of derivatives designed for specific recognition tasks. For example, by introducing chiral centers or specific functional groups, it may be possible to develop inhibitors for enzymes like fatty acid amide hydrolase (FAAH), a target for which chiral 1,3,4-oxadiazol-2-ones have shown promise. nih.gov Derivatives could also be designed to act as selective inhibitors for protein kinases like VEGFR2 or EGFR, which are important targets in cancer therapy. nih.govnih.gov

Another unexplored avenue is the development of chemical sensors. By attaching chromophores or fluorophores to the this compound scaffold, it may be possible to create sensors where a binding event with a target analyte (e.g., a metal ion or a specific biomolecule) results in a detectable change in color or fluorescence.

Q & A

Q. Advanced

  • 3-Substitution: Introducing pyridinyl or phenyl groups at the 3-position improves activity against Mycobacterium tuberculosis. For example, 3-pyridin-4-yl derivatives showed MIC values of 12.5–25 μg/mL .
  • Thione vs. Oxadiazolone: Replacing the oxygen atom with sulfur (2-thione derivatives) can modulate lipophilicity and target binding .

How can researchers resolve contradictions in reported biological activities?

Q. Advanced

  • Methodological Consistency: Ensure standardized assays (e.g., microplate Alamar Blue for antimycobacterial activity) to minimize variability .
  • Substituent Analysis: Conflicting data may arise from electronic effects of substituents (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups). Molecular docking studies can clarify binding interactions .

What role does molecular modeling play in optimizing enzyme inhibitory activity?

Q. Advanced

  • Docking Studies: Used to predict binding modes with targets like fatty acid amide hydrolase (FAAH). For example, 3-phenyl substitutions improve hydrophobic interactions in FAAH’s catalytic pocket .
  • QSAR Models: Correlate substituent properties (e.g., logP, polar surface area) with inhibitory potency to guide derivative design .

What are the key pharmacological targets studied for this compound?

Q. Basic

  • Antimycobacterial Activity: Tested against M. tuberculosis H37Rv, with MIC values comparable to first-line drugs .
  • Enzyme Inhibition: FAAH (neuroinflammation) and mycobacterial enzymes (e.g., InhA) are primary targets .

How can derivatives be designed for improved selectivity in enzyme inhibition?

Q. Advanced

  • Position-Specific Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position to enhance selectivity for bacterial targets over human enzymes .
  • Hybrid Scaffolds: Combine oxadiazol-2-one with triazole or pyrazole moieties to exploit dual-target mechanisms (e.g., ) .

What strategies optimize synthetic yields for this compound?

Q. Basic

  • CDR Advantages: Ethanol solvent and CO₂ pressure (1–2 atm) in CDR improve cyclization efficiency, achieving >90% yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from substitution reactions .

How does the nitro group at the 2-position influence reactivity?

Q. Advanced

  • Electronic Effects: The nitro group withdraws electron density, stabilizing the oxadiazolone ring and directing electrophilic substitution to meta positions on the phenyl ring.
  • Redox Activity: Nitro reduction to amine (-NH₂) under catalytic hydrogenation enables further functionalization (e.g., amide coupling) .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • Sensitivity: Use LC-MS/MS with multiple reaction monitoring (MRM) for trace detection (LOQ < 10 ng/mL) .
  • Matrix Effects: Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) minimizes interference in serum/plasma samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Reactant of Route 2
Reactant of Route 2
5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.